N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound known for its potential applications in various scientific fields. The complex structure suggests a specific functionality that might be of interest to researchers exploring new molecular interactions, biological activities, or potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps
Step 1: Synthesis of the benzothieno[3,2-d]pyrimidine core
Reactants: Thiophene derivative, chloropyrimidine
Conditions: Reflux in an organic solvent, often in the presence of a base
Step 2: Introduction of the fluorine atom
Reactants: Fluorine source (e.g., Selectfluor)
Conditions: Room temperature to moderate heat, in the presence of a solvent
Step 3: Formation of the final compound
Reactants: Benzylamine, acetic anhydride
Conditions: Mild heating, typically in the presence of a catalyst like a palladium complex
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimizing reaction conditions for large-scale operations, such as improving yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automation could be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions:
Oxidation: Introduction of oxygen atoms, likely affecting the benzene ring or the acetamide moiety.
Reduction: Potentially targeting the oxo-group to form corresponding alcohol derivatives.
Substitution: Various positions on the compound, especially the benzene ring, may participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nitrating agents, sulfonation reagents
Major Products Formed
Oxidation products: Hydroxy derivatives, carboxylic acids
Reduction products: Alcohol derivatives, amine derivatives
Substitution products: Halogenated or nitrated derivatives
Scientific Research Applications
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown potential in diverse fields such as:
Chemistry: Studying molecular interactions and reaction mechanisms
Biology: Investigating cellular responses and protein interactions
Medicine: Exploring potential therapeutic uses, such as anti-inflammatory or anticancer properties
Industry: Developing new materials or chemical processes
Mechanism of Action
Molecular Targets and Pathways
The compound's specific interactions with biological molecules suggest that it might target particular enzymes or receptors. Fluorine atoms often enhance binding affinity and metabolic stability, which could lead to strong and specific interactions with biological targets.
Mechanism: The compound could inhibit certain enzymes by binding to the active site or by modulating receptor activities.
Pathways: It may involve signaling pathways like apoptosis (programmed cell death) or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzoxazole[3,2-d]pyrimidin-3(4H)-yl)acetamide
Uniqueness
The presence of the fluorine atom in N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide often imparts unique chemical properties, such as increased stability and bioavailability, making it potentially more effective or longer-lasting in its applications.
Feel free to dive deeper into any specific section!
Properties
IUPAC Name |
N-benzyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-23-18-17-14(21)8-5-9-15(17)27-19(18)20(26)24(12)11-16(25)22-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIJNMDWWRCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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